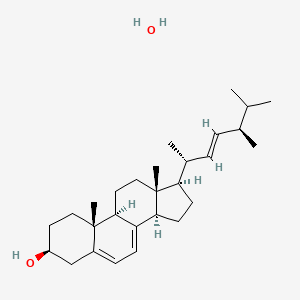

Ergosterol monohydrate

Overview

Description

Ergosterol, also known as provitamin D2, is a member of the steroid family. It is mainly found in some plants and mushrooms and is chemically related to cholesterol . As a major sterol in fungi, it acts as a general elicitor in plants and causes changes in membrane potential, production of reactive oxygen species, and modification of H+ fluxes . Ergosterol is an essential component of the fungal cell membrane and is not only essential for fungal growth and development but also very important for adaptation to stress in fungi .

Synthesis Analysis

The biosynthesis of ergosterol can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis . Excessive sterols can be subsequently stored in lipid droplets or secreted into the extracellular milieu by esterification or acetylation to avoid toxic effects .Molecular Structure Analysis

Ergosterol has a molecular formula of C28H44O . It consists of two double bonds in the sterol ring structure . After photolysis and thermal rearrangement, ergosterol is converted to vitamin D2 .Chemical Reactions Analysis

The regulation of ergosterol content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in ergosterol biosynthesis .Scientific Research Applications

Probing Membrane Cholesterol Distribution and Cholesterol-Protein Interactions : Dehydroergosterol, closely related to ergosterol monohydrate, is used to study membrane cholesterol distribution and cholesterol-protein interactions. This is due to its fluorescence properties, which enhance upon crystallization, allowing for high sensitivity monitoring using spectroscopy and imaging microscopy. This research has implications for understanding cholesterol transport and interactions in living cells (McIntosh et al., 2008).

Estimating Fungal Biomass in Grass Seeds : Ergosterol is used as a marker for fungal biomass estimation in soil and plant−fungal tissue samples. Studies have shown that ergosterol content in grass seeds correlates strongly with endophyte content, indicating its usefulness in both diagnostic and research applications for assessing fungal presence in agricultural settings (Richardson & Logendra, 1997).

Enhancing Oral Bioavailability and Antidiabetic Effects : Research has been conducted on ergosterol-loaded nanostructured lipid carriers (ERG-NLCs) to enhance the solubility, oral bioavailability, and therapeutic efficacy of ergosterol. This is particularly relevant for treating diabetic nephropathy, as ergosterol can ameliorate this condition by suppressing mesangial cell proliferation and extracellular matrix accumulation (Dong, Iqbal, & Zhao, 2020).

Target for Antifungal Drugs and Understanding Drug Resistance : Ergosterol biosynthesis in fungi like Aspergillus fumigatus is crucial for their growth and is a primary target of many antifungal drugs. Understanding the ergosterol biosynthetic pathway is key to improving antifungal efficacy and preventing resistance (Alcazar-Fuoli & Mellado, 2013).

Used in Food, Feed, and Pharmaceutical Industries : Ergosterol plays a significant physiological role in yeast, mold, and certain plants. Its extensive use as a raw material in various industries has prompted research on its biosynthetic pathways, extraction methods, and the development of high-yielding strains (Longhu, 2014).

Indicator of Fungal Contamination in Building Materials : Ergosterol serves as a specific indicator of fungal biomass, helpful in determining and assessing mold growth on damp building materials. This application is particularly relevant in environmental health studies (Hippelein & Rügamer, 2004).

Regulation of Ergosterol Biosynthesis in Yeast : Ergosterol is essential for fungal cell membrane function. Studies on Saccharomyces cerevisiae have helped in understanding the regulation of ergosterol synthesis, which has implications for antifungal treatments and applications in food and pharmaceutical industries (Jordá & Puig, 2020).

Screening for Ergosterol in Food Grains : A rapid and specific method has been developed for screening ergosterol, a marker for fungal contamination in cereal grains. This method is significant for the food industry, particularly in ensuring food safety and quality (Rao et al., 1989).

Mechanism of Action

Ergosterol is an essential component of fungal cell membranes that determines the fluidity, permeability, and activity of membrane-associated proteins . Because many fungi and protozoa cannot survive without ergosterol, the enzymes that synthesize it have become important targets for drug discovery .

Future Directions

Ergosterol is an important pharmaceutical precursor for the production of liposoluble vitamin D2 and sterol drugs . The study of sterol metabolism and its regulation is highly relevant due to its wide applications in antifungal treatments, as well as in food and pharmaceutical industries . In recent years, great progress has been made in understanding ergosterol biosynthesis and its regulation .

properties

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O.H2O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6;/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3;1H2/b8-7+;/t19-,20+,22-,24+,25-,26-,27-,28+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBJPWSNXFEUGJ-ZSIKXFQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergosterol monohydrate | |

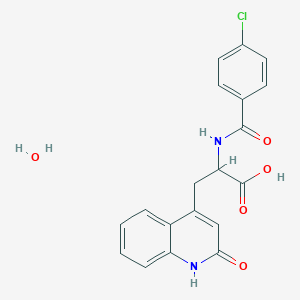

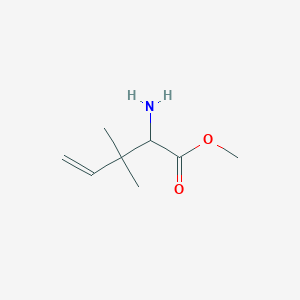

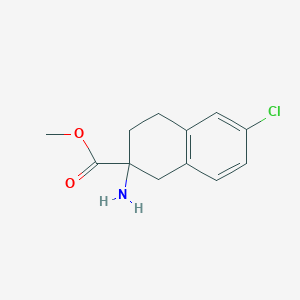

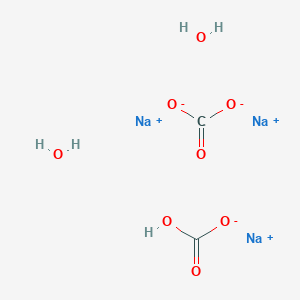

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

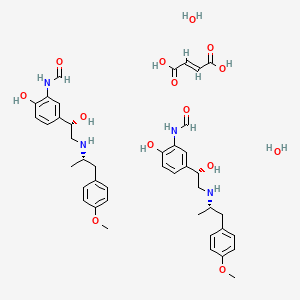

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,6,7-Tetrahydropyrano[3,4-D]imidazole](/img/structure/B8022504.png)

![Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinexcarbonyl]](/img/structure/B8022527.png)

![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine](/img/structure/B8022568.png)